2-ethylhex-5-enoic Acid
Overview
Description
2-Ethylhex-5-enoic Acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid characterized by the presence of an ethyl group and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhex-5-enoic Acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale hydroformylation, aldol condensation, hydrogenation, and oxidation reactions, often carried out in continuous flow reactors to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhex-5-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
2-Ethylhex-5-enoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylhex-5-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
2-Ethylhexanoic Acid: A closely related compound with similar chemical properties but lacking the double bond.
Valproic Acid: Another carboxylic acid with therapeutic applications, differing in its molecular structure.
2-Methylhexanoic Acid: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylhex-5-enoic Acid is unique due to the presence of both an ethyl group and a double bond within its structure.
Properties
IUPAC Name |
2-ethylhex-5-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUSTFBMWUQKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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